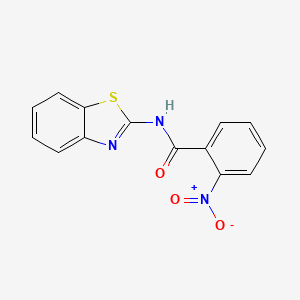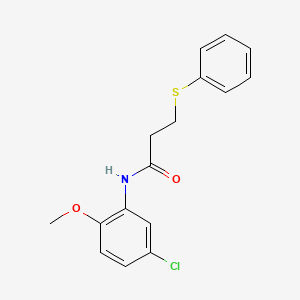
3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of diphenyl ethers and is known for its high selectivity towards grassy weeds.
Mecanismo De Acción
3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile binds to the active site of PPO and inhibits its activity. This leads to the accumulation of protoporphyrinogen IX, which is a toxic intermediate that can cause oxidative damage to the plant. The accumulation of other intermediates such as uroporphyrinogen III can also lead to the formation of reactive oxygen species, which can further damage the plant.
Biochemical and Physiological Effects:
This compound has been shown to affect the photosynthetic apparatus of the plant, leading to a decrease in chlorophyll content and a reduction in photosynthetic activity. It also affects the synthesis of other pigments such as carotenoids and anthocyanins, leading to changes in the color of the plant. This compound can also affect the root system of the plant, leading to stunting and reduced growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile is a highly selective herbicide that can be used to control grassy weeds in a variety of crops. It is also relatively safe to use and has a low toxicity to animals and humans. However, this compound can be sensitive to environmental factors such as pH and soil type, which can affect its efficacy. It is also known to have a short residual activity, which means that it needs to be reapplied frequently.
Direcciones Futuras
There are several areas of research that can be explored with regards to 3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile. One area is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area is the study of its mode of action at the molecular level, which can lead to the development of new herbicides with similar properties. Additionally, the effects of this compound on non-target organisms such as soil microorganisms and insects can be studied to assess its ecological impact.
Métodos De Síntesis
3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized by reacting 3,4-dichlorophenylacetonitrile with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
3-(3,4-dichlorophenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its herbicidal properties and its mode of action. It is known to inhibit the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the accumulation of toxic intermediates and the eventual death of the plant.
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3,4-dichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2S/c16-14-7-6-11(9-15(14)17)8-13(10-18)21(19,20)12-4-2-1-3-5-12/h1-9H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRREQBAWZYLBX-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)

![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)
![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)





![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)